

An In-depth Technical Guide to 2-Phenoxyphenethylamine: Chemical Properties and Structure

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Compound of Interest

Compound Name: 2-Phenoxyphenethylamine

Cat. No.: B040543

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information regarding the specific pharmacological properties, detailed experimental protocols, and biological signaling pathways of **2-phenoxyphenethylamine** is limited. This compound is primarily documented as a chemical intermediate in organic synthesis.

Core Chemical and Physical Properties

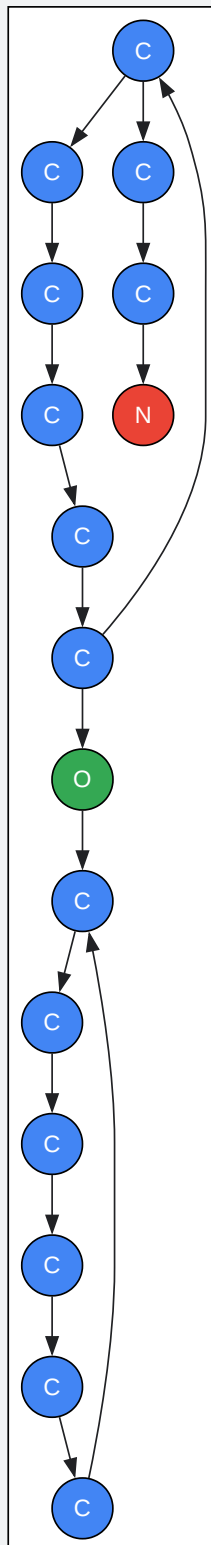
2-Phenoxyphenethylamine is an organic compound featuring a phenethylamine backbone with a phenoxy substituent on the phenyl ring. Its chemical and physical properties are summarized below.

Property	Value
IUPAC Name	2-(2-phenoxyphenyl)ethan-1-amine
CAS Number	118468-16-9
Molecular Formula	C ₁₄ H ₁₅ NO
Molecular Weight	213.28 g/mol
Boiling Point	139°C at 5mm Hg[1]
Flash Point	146.2°C[1]
Density	1.07 g/cm ³ [1]
Refractive Index	1.584[1]
Vapor Pressure	0.000276 mmHg at 25°C[1]
Physical Form	Solid
InChI Key	OZUNHSMQAVTNLW-UHFFFAOYSA-N
SMILES	<chem>NCCc1ccccc1Oc2ccccc2</chem>

Chemical Structure

The structure of **2-phenoxyphenethylamine** consists of a phenethylamine core where one of the phenyl hydrogens is substituted by a phenoxy group.

Chemical Structure of 2-Phenoxyphenethylamine

 $C_{14}H_{15}NO$ [Click to download full resolution via product page](#)Molecular structure of **2-phenoxyphenethylamine**.

Application in Synthesis

While direct pharmacological studies on **2-phenoxyphenethylamine** are not readily available in scientific literature, its use as a chemical reagent in the synthesis of more complex molecules has been documented.

Experimental Protocol: Use in Peptoid-Peptide Macrocycle Synthesis

In a study focused on the design of inhibitors for the β -catenin TCF interaction in prostate cancer, **2-phenoxyphenethylamine** was utilized as a primary amine in the solid-phase synthesis of a peptoid-peptide macrocycle.^{[2][3]}

The general methodology for the incorporation of the **2-phenoxyphenethylamine** moiety involved:

- Starting with a 2-chlorotrityl resin functionalized with an initial amino acid (Fmoc-D-Alanine).
- Fmoc deprotection using 20% piperidine in DMF.
- Iterative steps of acylation with 1.2 M bromoacetic acid and DIC.
- Nucleophilic displacement with a 1 M solution of the primary amine, in this case, **2-phenoxyphenethylamine**.^[2]

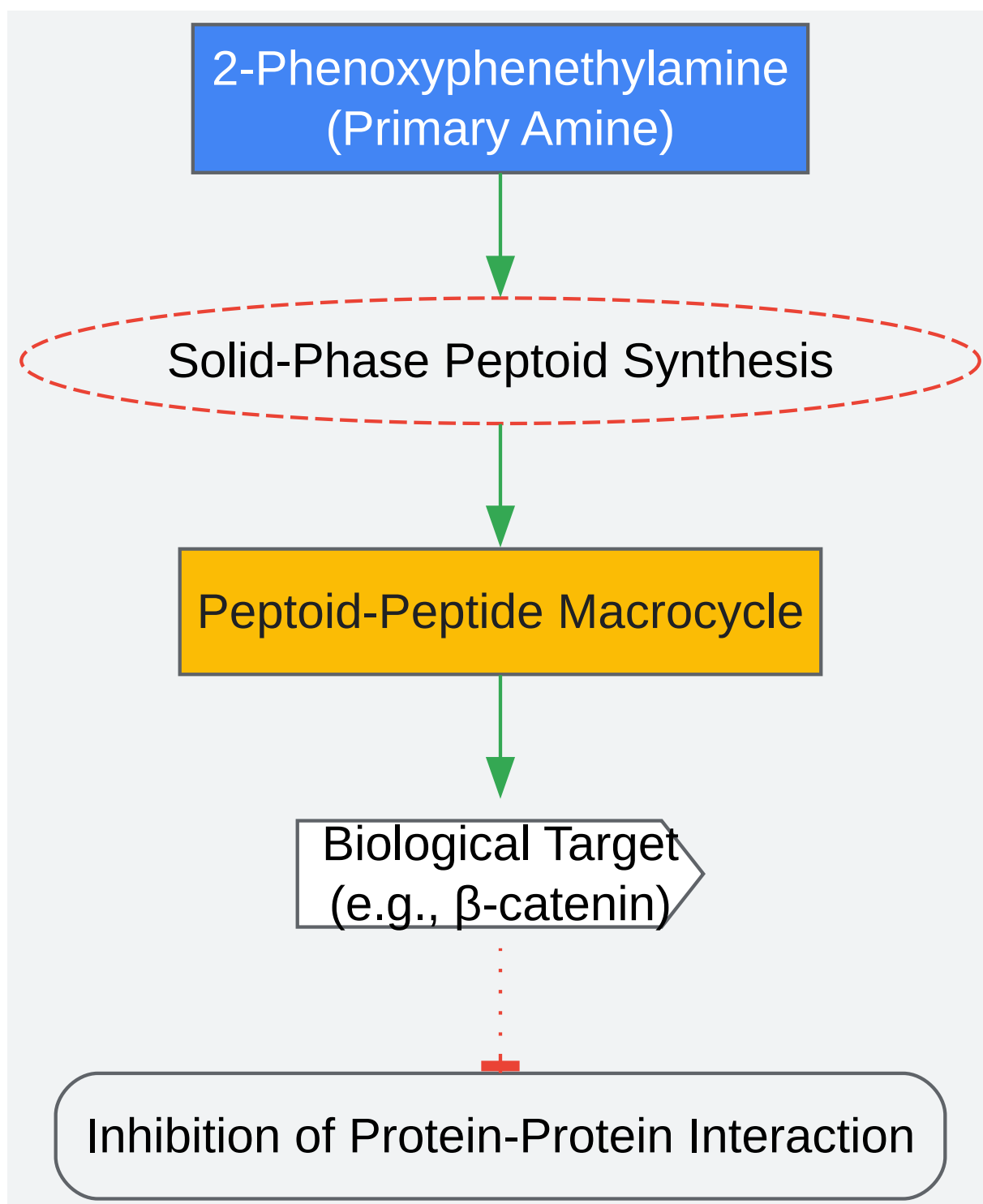
This highlights its role as a building block in the generation of chemically diverse oligomers for screening in drug discovery.^[2]

Signaling Pathways and Pharmacological Data

There is currently no available data describing the interaction of **2-phenoxyphenethylamine** with specific biological signaling pathways or its pharmacological profile, such as receptor binding affinities or enzyme inhibition constants. The context in which it has been used suggests its utility in generating compounds that may target pathways like the Wnt signaling pathway, but the activity is attributed to the final, more complex molecule rather than **2-phenoxyphenethylamine** itself.^[2]

Logical Relationships in its Application

The use of **2-phenoxyphenethylamine** as a synthetic building block can be visualized as follows:



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Workflow of **2-phenoxyphenethylamine** as a synthetic input.

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References

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- 2. Design of Peptoid-peptide Macrocycles to Inhibit the β -catenin TCF Interaction in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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